molecular formula C10H8ClN3O2S B11176448 2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11176448
M. Wt: 269.71 g/mol
InChI Key: MUOSHKAAPAUZDG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a chlorophenoxy group and a thiadiazole ring, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the acylation of the thiadiazole ring with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include chloroacetic acid, thiosemicarbazide, and acetic anhydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of agrochemicals and pesticides due to its biological activity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiadiazole ring is believed to play a crucial role in its biological activity by interacting with the active sites of target enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Characterized by the presence of a chlorophenoxy group and a thiadiazole ring.

    2-(4-bromophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.

    2-(4-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Contains a methylphenoxy group instead of a chlorophenoxy group.

Uniqueness

This compound is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorophenoxy group enhances the compound’s ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H8ClN3O2S/c11-7-1-3-8(4-2-7)16-5-9(15)13-10-14-12-6-17-10/h1-4,6H,5H2,(H,13,14,15)

InChI Key

MUOSHKAAPAUZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=CS2)Cl

Origin of Product

United States

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